![molecular formula C21H21N3O3 B2851200 8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923173-23-3](/img/structure/B2851200.png)
8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, there are related compounds that have been synthesized. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Hydantoins, including derivatives like our compound of interest, have been documented to exhibit anticonvulsant properties. They regulate the central nervous system and have been used to alleviate symptoms of epilepsy for over 70 years. This application is significant in the development of new therapeutic agents for the treatment of neurological disorders .
Antidiabetic Effects
Some hydantoin derivatives have shown antidiabetic activity. The potential of our compound in this field could lead to the development of novel antidiabetic medications that could help manage blood sugar levels in patients with diabetes .
Anticancer Properties
The structural framework of hydantoins has been explored for anticancer applications. Research into compounds like 8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could contribute to the synthesis of new anticancer drugs, offering alternative treatments for various forms of cancer .
Antiarrhythmic Potential
Hydantoin derivatives can also serve as antiarrhythmic agents. They may be used to correct irregular heartbeats by acting on the cardiac muscles or the electrical conduction system of the heart .
Anti-inflammatory Uses
The compound may have anti-inflammatory capabilities. It could be used in the treatment of chronic inflammatory diseases, providing relief from inflammation and associated pain .
Treatment of Neuropathic Pain
Phenytoin, a well-known hydantoin, has been used in the treatment of neuropathic pain . Derivatives like our compound could potentially be applied in similar therapeutic contexts to manage pain resulting from nerve damage .
Malignant Hyperthermia
Compounds such as Dantrolene, related to hydantoins, have been used clinically to treat malignant hyperthermia . This application involves the inhibition of abnormal calcium release in muscle tissues, which could be a potential use for our compound .
Inhibition of Lymphocyte Function-Associated Antigen-1 (LFA-1)
Hydantoin derivatives have been shown to inhibit LFA-1, which plays a role in the immune response. The compound could be explored as an immunomodulator , particularly in conditions where the modulation of immune cell adhesion is beneficial .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a potential target for neurological and psychiatric disorders .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to the active site of RIPK1, occupying a deep hydrophobic pocket and forming T-shaped π–π interactions with His136 . This inhibits the kinase’s activity, disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a type of programmed cell death involved in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating these disorders .
Pharmacokinetics
The spirocyclic core of the compound has potential for expansion into both the substrate and 2-oxoglutarate (2OG) binding pockets of the PHDs , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This could potentially alleviate various disorders associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases . As an agonist of the delta opioid receptor, the compound could potentially be used to treat neurological and psychiatric disorders .
Propiedades
IUPAC Name |
3-methyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23-19(26)21(22-20(23)27)11-13-24(14-12-21)18(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMPXOIZXMGQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
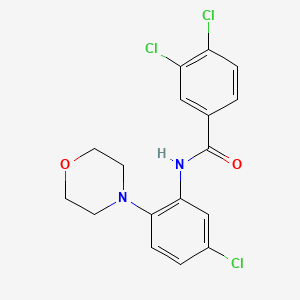
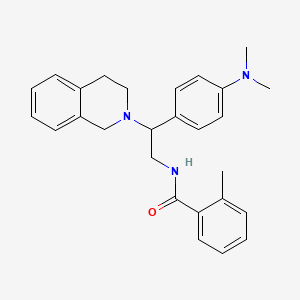
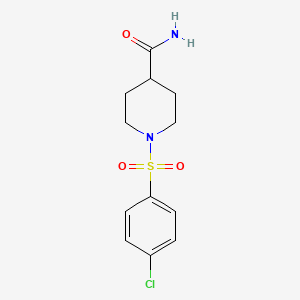

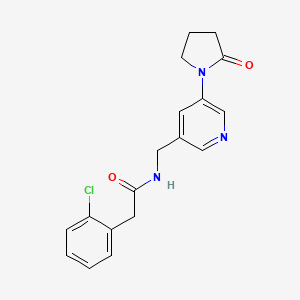
![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2851127.png)
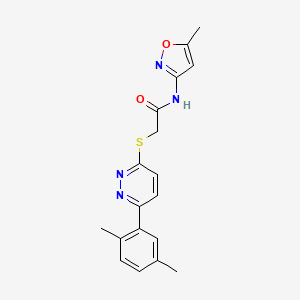
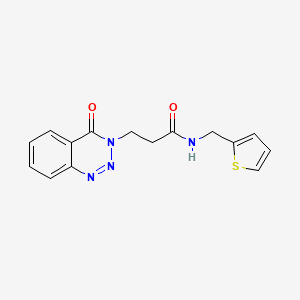

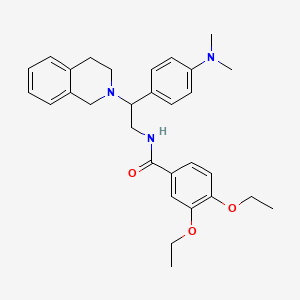
![2-(2-chlorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2851137.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)
